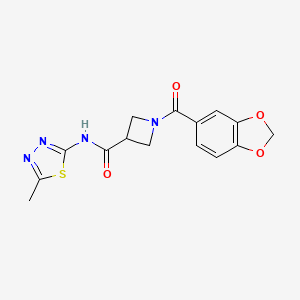

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE

Beschreibung

1-(2H-1,3-Benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique structural framework combining three distinct moieties: a benzodioxole ring, an azetidine (4-membered nitrogen-containing ring), and a 5-methyl-1,3,4-thiadiazole group. The 1,3,4-thiadiazole moiety, a sulfur- and nitrogen-containing heterocycle, is often associated with bioactivity in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory contexts .

Characterization would likely involve spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography, as demonstrated for related molecules in and .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c1-8-17-18-15(24-8)16-13(20)10-5-19(6-10)14(21)9-2-3-11-12(4-9)23-7-22-11/h2-4,10H,5-7H2,1H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUHPBKLBWYGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling Reactions: The final step involves coupling the benzodioxole, thiadiazole, and azetidine intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2H-1,3-Benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pathway Interference: The compound may interfere with metabolic or signaling pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Heterocyclic Diversity : The target compound’s combination of benzodioxole, azetidine, and thiadiazole is distinct from analogs featuring pyrimidine () or pyrazole (). The azetidine’s ring strain may enhance reactivity or binding specificity compared to larger rings like piperidine .

- The thiadiazole’s sulfur atom could improve metabolic stability relative to furan or pyrazole .

Physicochemical and Pharmacokinetic Properties

Key Observations:

- The target compound’s moderate LogP and polar surface area suggest balanced solubility and membrane permeability, favorable for oral bioavailability.

Biologische Aktivität

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a benzodioxole moiety, an azetidine ring, and a thiadiazole substituent. The synthesis typically involves multi-step processes that include the formation of the benzodioxole core followed by the introduction of the thiadiazole and azetidine functionalities.

Synthetic Route Overview:

- Formation of Benzodioxole: Derived from catechol and appropriate carbonyl precursors.

- Synthesis of Thiadiazole: Achieved through cyclization reactions involving thioketones and hydrazines.

- Azetidine Formation: Constructed via nucleophilic substitution reactions on suitable halides.

Antimicrobial Properties

Research indicates that compounds containing benzodioxole structures exhibit significant antimicrobial activity. The presence of the thiadiazole group is believed to enhance this effect by interacting with bacterial cell membranes or inhibiting key metabolic pathways.

| Compound | Activity | Mechanism |

|---|---|---|

| 1-(2H-benzodioxole-5-carbonyl)-N-(5-methyl-thiadiazol)azetidine | Antimicrobial | Disruption of cell membrane integrity |

| Related benzodioxoles | Antifungal | Inhibition of ergosterol synthesis |

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by oxidative stress.

Case Study:

In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, with IC50 values indicating considerable potency.

The biological activity is hypothesized to involve multiple mechanisms:

- Cellular Uptake: The azetidine ring facilitates cellular penetration.

- Enzyme Inhibition: Interaction with specific enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to apoptosis in cancer cells.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of similar compounds. These investigations reveal that modifications to the benzodioxole and thiadiazole moieties can significantly influence biological activity.

Table: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased alkyl substitution on thiadiazole | Enhanced antimicrobial potency |

| Substitution at the 7-position of benzodioxole | Improved anticancer efficacy |

Q & A

Q. What are the standard synthetic routes for preparing 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide?

The synthesis typically involves multi-step reactions starting with the activation of the benzodioxole-carboxylic acid moiety. Key steps include:

- Acylation : Reacting 2H-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.

- Coupling : Using triethylamine as a base to facilitate the reaction between the acyl chloride and the azetidine-3-carboxamide-thiadiazole scaffold in a polar aprotic solvent (e.g., dimethylformamide) .

- Purification : High-performance liquid chromatography (HPLC) is recommended to isolate the final product and confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming structural integrity, particularly the presence of the benzodioxole methylenedioxy group ( ppm) and the thiadiazole ring protons ( ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation pattern, ensuring accurate mass-to-charge ratio () alignment with the theoretical formula .

Q. How can researchers assess the compound's stability under varying experimental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) can determine decomposition temperatures.

- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals .

- Light Sensitivity : Conduct accelerated stability studies under UV/visible light, using HPLC to track photodegradation products .

Advanced Research Questions

Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions involving the thiadiazole ring .

- Solvent Optimization : Compare yields in solvents like dichloromethane (low polarity) vs. acetonitrile (high polarity) to balance reactivity and solubility .

- Ultrasound Assistance : Ultrasound irradiation can reduce reaction times by 30–50% compared to conventional heating, as demonstrated in analogous thiadiazole syntheses .

Q. How can contradictory data in biological activity assays be resolved?

- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent effects.

- Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to verify whether observed activities (e.g., protein kinase inhibition) are target-specific or off-target effects .

- Orthogonal Assays : Cross-validate results using fluorescence polarization (binding assays) and surface plasmon resonance (kinetic analysis) .

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with kinases or enzymes. Focus on hydrogen bonding between the carboxamide group and catalytic residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations to assess binding stability in physiological conditions (e.g., solvated lipid bilayers) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How do structural modifications to the azetidine or thiadiazole moieties alter bioactivity?

- Azetidine Substitution : Replace the 3-carboxamide group with a sulfonamide to enhance water solubility. Monitor changes in IC values against cancer cell lines .

- Thiadiazole Functionalization : Introduce electron-withdrawing groups (e.g., -NO) at the 5-methyl position to modulate electron density and improve oxidative stability .

- Benzodioxole Replacement : Substitute benzodioxole with a pyridine ring to evaluate impacts on membrane permeability (via PAMPA assays) .

Methodological Considerations

Q. What analytical workflows address impurities in scaled-up synthesis?

- HPLC-MS Coupling : Identify impurities >0.1% using reverse-phase HPLC coupled with quadrupole time-of-flight MS .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol:water 70:30) to remove byproducts during final purification .

- In Silico Prediction : Tools like Zeneth (Lhasa Ltd.) predict degradation pathways under stress conditions (e.g., hydrolysis of the methylenedioxy group) .

Q. How can researchers validate the compound's mechanism of action in cellular models?

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK/ERK).

- Chemical Proteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to map engaged targets .

- Crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding interactions at ≤2.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.